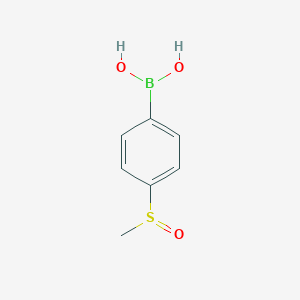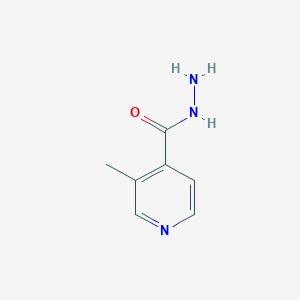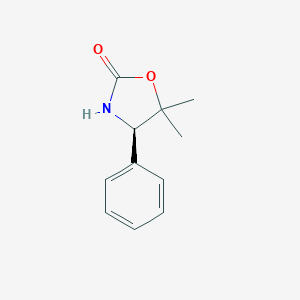
(R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone
概要
説明
Synthesis Analysis
The synthesis of (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone involves chiral auxiliary-bearing isocyanides as synthons, demonstrating its utility in asymmetric synthesis. For example, the synthesis of fluorescent oxazoles from isocyanides bearing this oxazolidinone showcases its application in producing optically active compounds with high quantum yields of fluorescence (Tang & Verkade, 1996). Another approach involves deriving it from d-phenylglycine, highlighting its effectiveness as a chiral auxiliary for stereoselective conjugate additions (Davies, Sanganee, & Szolcsányi, 1999).
Molecular Structure Analysis
The molecular structure of (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone has been detailed through X-ray crystallography, revealing insights into its conformation and the implications for its reactivity and utility in synthesis. The crystal structure analysis supports its application in creating a stable environment for asymmetric reactions, facilitating the production of desired enantiomers with high specificity (Bertolasi et al., 1990).
Chemical Reactions and Properties
(R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone exhibits high reactivity in various chemical reactions, including enolate alkylations and Michael additions, where it acts as a chiral auxiliary to direct the formation of products with specific stereochemistry. Its chemical properties enable the selective formation of complex molecules, contributing significantly to the field of medicinal chemistry and drug synthesis by enabling the targeted design of bioactive molecules (Davies & Sanganee, 1995).
Physical Properties Analysis
The physical properties of (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone, including melting point and solubility in common organic solvents, underpin its utility in organic synthesis. These properties are crucial for its handling, storage, and application in various chemical reactions, ensuring that it can be effectively utilized under a wide range of reaction conditions without undergoing degradation or loss of efficacy (Krein & Lowary, 2002).
Chemical Properties Analysis
The versatility of (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone in synthetic organic chemistry is also evident in its chemical properties, which allow for its use in a wide array of reactions. Its role in facilitating stereoselective synthesis highlights the compound's significance in the production of enantiomerically pure substances, which is essential for the development of pharmaceuticals and other biologically active compounds. The ability to influence the outcome of chemical reactions through the use of this chiral auxiliary underscores its value in research and industrial applications (Sugiyama et al., 2012).
科学的研究の応用
Chiral Auxiliary in Synthesis : It's used as a chiral auxiliary in the asymmetric synthesis of various compounds, including (−)-Aplysillamide B, an antifungal and antibacterial agent. The chiral auxiliary helps in achieving the desired stereoselectivity in the reactions (Davies, Sanganee, & Szolcsányi, 1999).
Modification of Auxiliaries : Modifications of the oxazolidinone structure, such as the introduction of isopropyl and diphenyl groups, have been explored to enhance its characteristics like melting point, solubility, and reactivity. These modified auxiliaries have applications in various organic synthesis reactions, improving their efficiency and selectivity (Hintermann & Seebach, 1998).
Fluorescent Molecules Synthesis : The compound and its enantiomer have been used to synthesize fluorescent molecules. These molecules, due to their high fluorescence quantum yields, are potentially useful in various analytical and bioimaging applications (Tang & Verkade, 1996).
Formation of Derivatives : It's used in reactions with carbon dioxide and aliphatic α,ω-diamines to form various derivatives like 3-(ω-aminoalkyl)-4-hydroxy-5,5-dimethyl-4-phenyl-2-oxazolidinones. These compounds have potential applications in material science and as intermediates in organic synthesis (Saitǒ et al., 1986).
N-Acylation Methods : It's involved in N-acylation methods of various compounds. The N-trimethylsilyl derivatives of this compound react with acid chlorides to give N-acyl derivatives, which are significant in pharmaceutical synthesis (Thom & Kocieňski, 1992).
Study of Stereoelectronic Effects : The compound has been used to study the exo-anomeric stereoelectronic effect in cyclic orthoester aminals, which has implications in understanding the stability and reactivity of various organic compounds (Bertolasi et al., 1990).
Safety And Hazards
This would include information on the compound’s toxicity, flammability, reactivity, and environmental impact. It would also include appropriate safety precautions for handling and disposing of the compound.
将来の方向性
This would involve discussing potential areas for further research. This could include new synthetic routes, new reactions, potential applications, or investigations into the compound’s mechanism of action.
I hope this general approach is helpful. For a more specific analysis, I would need more detailed information about the compound. If you have any other questions or need further clarification, feel free to ask!
特性
IUPAC Name |
(4R)-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-11(2)9(12-10(13)14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQRCAULDOQKPF-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(=O)O1)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](NC(=O)O1)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426211 | |
| Record name | (4R)-5,5-Dimethyl-4-phenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone | |
CAS RN |
170918-42-0 | |
| Record name | (4R)-5,5-Dimethyl-4-phenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



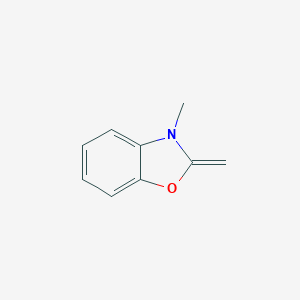
![Ethanone, 1-[2-(2-methyl-1-propenyl)cyclopropyl]-, cis-(9CI)](/img/structure/B65532.png)
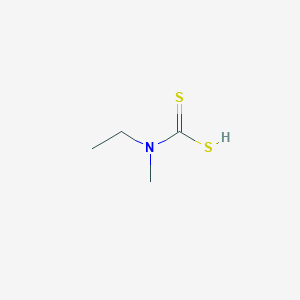
![5-Ethoxy-2-[(5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)disulfanyl]-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B65534.png)

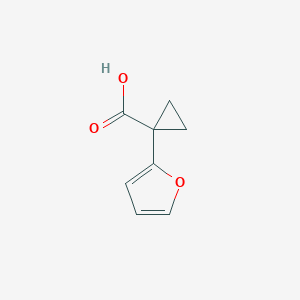
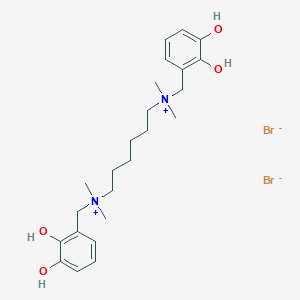
![6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B65541.png)
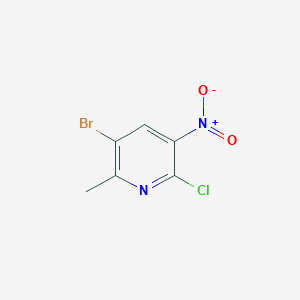
![4-Methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylic acid](/img/structure/B65550.png)
![(1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol](/img/structure/B65551.png)

